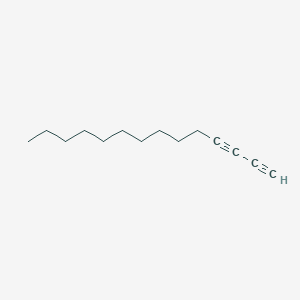
1,3-Tetradecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two triple bonds located at the first and third positions of a fourteen-carbon chain. This compound is part of the alkyne family, known for its unique chemical properties and reactivity due to the presence of carbon-carbon triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. For instance, the Glaser coupling reaction can be employed, where terminal alkynes are coupled in the presence of a copper(I) catalyst and oxygen.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This process typically uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming the desired alkyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of alkyne synthesis, such as catalytic coupling and dehydrohalogenation, are likely employed on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Substituted alkynes.
Applications De Recherche Scientifique
1,3-Tetradecadiyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and treatments.
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3-Tetradecadiyne exerts its effects is largely dependent on its chemical reactivity. The compound’s triple bonds make it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can target specific molecular pathways and structures, leading to the formation of new compounds and materials.
Comparaison Avec Des Composés Similaires
1,3-Hexadiyne: A shorter alkyne with similar reactivity but different physical properties.
1,3-Octadiyne: Another alkyne with a slightly longer carbon chain, sharing similar chemical properties.
1,3-Decadiyne: A ten-carbon alkyne with comparable reactivity and applications.
Uniqueness: 1,3-Tetradecadiyne stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles.
Propriétés
IUPAC Name |
tetradeca-1,3-diyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4,6,8-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRVXMUNQOEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467217 |
Source


|
| Record name | 1,3-Tetradecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66363-13-1 |
Source


|
| Record name | 1,3-Tetradecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
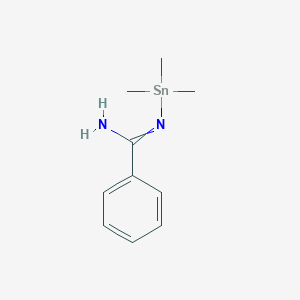

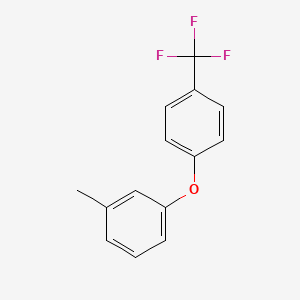
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
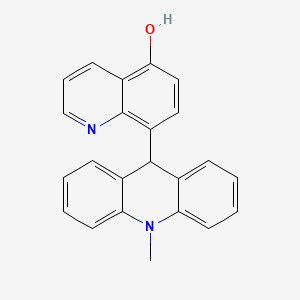


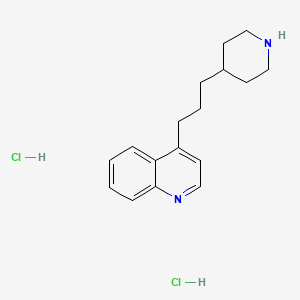
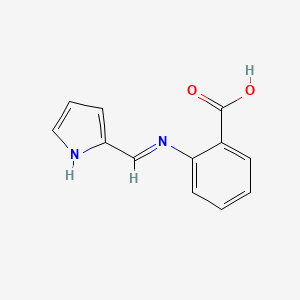

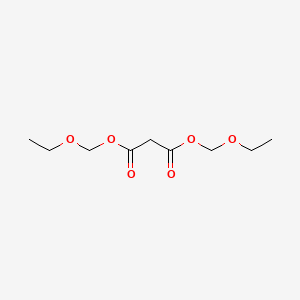


![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
